2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde
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Overview
Description
2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde is a heterocyclic compound that features both an imidazole ring and an oxolane (tetrahydrofuran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethylimidazole with an oxolane derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature settings to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products
Oxidation: 2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid.
Reduction: 2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can inhibit certain enzymes by coordinating with the metal at the active site .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2-(1-Propyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(1-ethylimidazol-2-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-5-4-11-10(12)9-8(7-13)3-6-14-9/h4-5,7-9H,2-3,6H2,1H3 |
InChI Key |
BWFLPSFZJMJYHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2C(CCO2)C=O |
Origin of Product |
United States |
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